Antiangiogenic agent 2
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Overview
Description
Antiangiogenic agent 2 is a compound that inhibits the formation of new blood vessels, a process known as angiogenesis. This compound is particularly significant in the treatment of various cancers, as it can prevent the growth of tumors by restricting their blood supply. Antiangiogenic agents target specific pathways and molecules involved in angiogenesis, making them crucial in cancer therapy and other diseases characterized by abnormal blood vessel growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiangiogenic agent 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Antiangiogenic agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Antiangiogenic agent 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as proliferation, migration, and apoptosis in endothelial cells.
Medicine: Applied in the treatment of cancers, retinopathies, and other diseases characterized by abnormal angiogenesis.
Mechanism of Action
Antiangiogenic agent 2 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It primarily inhibits the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By binding to VEGF receptors, it prevents the activation of downstream signaling pathways that promote blood vessel formation. This leads to the normalization of the tumor microenvironment and reduces tumor growth and metastasis .
Comparison with Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits VEGF.
Sorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis.
Sunitinib: Another multi-kinase inhibitor with antiangiogenic properties.
Uniqueness: Antiangiogenic agent 2 is unique in its specific binding affinity and selectivity for VEGF receptors, which may result in fewer side effects and improved efficacy compared to other antiangiogenic agents. Its distinct molecular structure also allows for different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the arsenal of antiangiogenic therapies .
Properties
Molecular Formula |
C26H26FN3O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(2-phenylacetyl)piperazin-1-yl]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FN3O4/c1-34-26(33)20-16-30(18-7-8-18)22-15-23(21(27)14-19(22)25(20)32)28-9-11-29(12-10-28)24(31)13-17-5-3-2-4-6-17/h2-6,14-16,18H,7-13H2,1H3 |
InChI Key |
VJCGTPCJKJROCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C5CC5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.